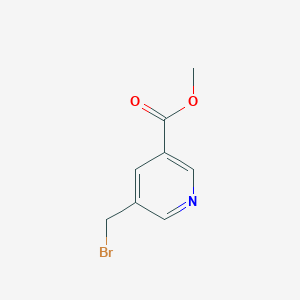
Methyl 5-(bromomethyl)nicotinate
Vue d'ensemble
Description
Methyl 5-(bromomethyl)nicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of nicotinic acid and is characterized by the presence of a bromomethyl group attached to the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-(bromomethyl)nicotinate can be synthesized through the bromination of methyl 5-methylnicotinate. The typical procedure involves the use of N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions for approximately three hours. The reaction mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of N-bromosuccinimide and dibenzoyl peroxide in a controlled environment ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(bromomethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nicotinate ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the nicotinate ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the nicotinate ring.
Coupling Reactions: Complex molecules with extended aromatic systems.
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-(bromomethyl)nicotinate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nicotinate ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Methyl 5-(bromomethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a bromomethyl group.
Methyl nicotinate: Lacks the bromomethyl group, resulting in different reactivity and applications.
Methyl 5-bromo-3-methoxypicolinate: Another derivative with different substitution patterns on the nicotinate ring.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential for various chemical transformations.
Propriétés
IUPAC Name |
methyl 5-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZXIAKNBQNDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565663 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877624-38-9 | |
| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



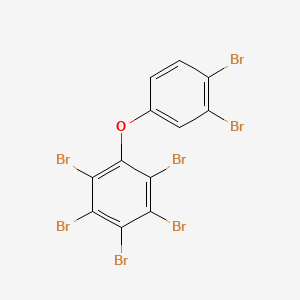
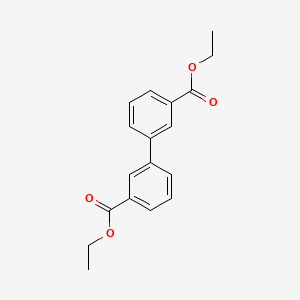
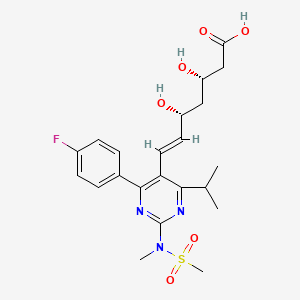
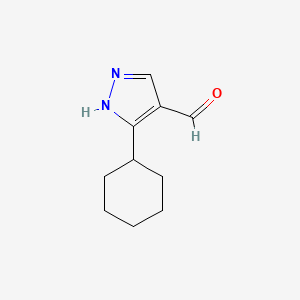
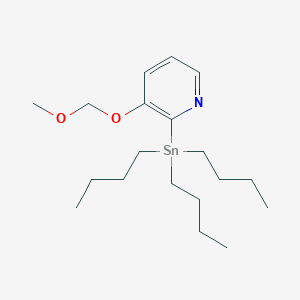
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
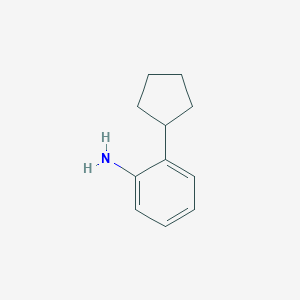
![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)
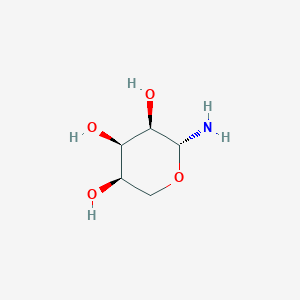
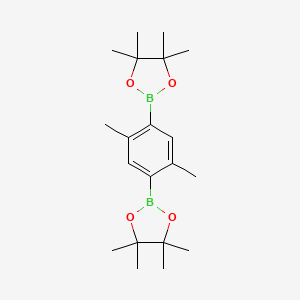
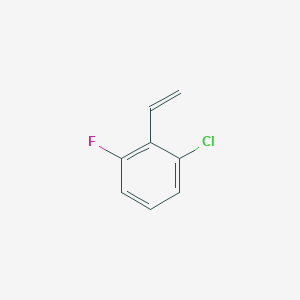
![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
